molecular formula C7H6N2O2 B15072273 5-Methylfuro[2,3-d]pyridazin-4(5H)-one

5-Methylfuro[2,3-d]pyridazin-4(5H)-one

Cat. No.: B15072273
M. Wt: 150.13 g/mol
InChI Key: RWNPYBCJOYJQJB-UHFFFAOYSA-N
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Description

5-Methylfuro[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a fused ring system consisting of a furan ring and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers, which provides functionalized pyridazines with high regiocontrol . Another approach involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, which enables the efficient synthesis of 1,6-dihydropyridazines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuro[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methylfuro[2,3-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one involves its interaction with microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules. This disruption of microtubule dynamics interferes with cell division, making the compound effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylfuro[2,3-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin assembly and overcome drug resistance mechanisms makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-methylfuro[2,3-d]pyridazin-4-one

InChI

InChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3

InChI Key

RWNPYBCJOYJQJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=N1)OC=C2

Origin of Product

United States

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